Strontium methacrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

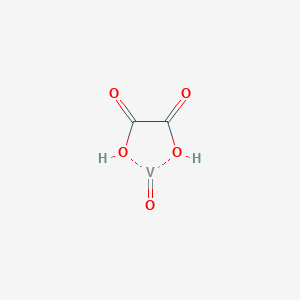

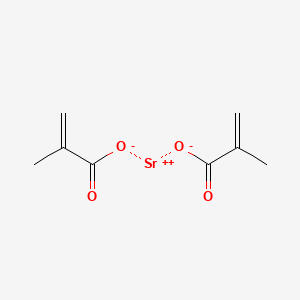

Strontium methacrylate is a compound that combines strontium, a soft silver-white yellowish metallic element that is highly chemically reactive , and methacrylate, a derivative of methacrylic acid . Methacrylates are mainly used to make poly(methyl methacrylate) and related polymers .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A study on the synthesis and structure of strontium and barium uranyl methacrylates provides some insights . The synthesis involved X-ray diffraction analysis, and IR spectroscopy of Sr2[UO2(CH2C(CH3)COO)3]4 · 26H2O (I) and Ba2[UO2(CH2C(CH3)COO)3]4 · 26H2O (II) crystals . The methacrylate ion (CH2C(CH3)COO−) was used in the process .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are complex and involve multiple steps. One study discusses the influence of synthesis procedures on the preparation of strontium titanate nanoparticles and their photocatalytic application for methylene blue degradation . Another study discusses new methods in the synthesis of (meth)acrylates .Physical And Chemical Properties Analysis

Strontium is a soft, silvery, highly reactive metal . Its compounds have various uses, particularly in pyrotechnics, as phosphors, and in sugar refining . Methacrylates are derivatives of methacrylic acid and are mainly used to make poly(methyl methacrylate) and related polymers .科学的研究の応用

Strontium Isotopes in Ecosystem Studies : Strontium isotopes, including those from strontium methacrylate, are valuable in studying chemical weathering, soil genesis, cation provenance and mobility, and chronostratigraphic correlation of marine sediments. They serve as sensitive geochemical tracers for large-scale ecosystem studies and detailed examination of cation mobility within a soil profile (Capo, Stewart, & Chadwick, 1998).

Strontium Mapping for Provenance Studies : Strontium mapping, using strontium isotope ratios like those from this compound, is increasingly common in ecology and archaeology for provenancing biological materials. It involves creating isoscapes (maps of bioavailable strontium) and poses methodological challenges that researchers must carefully consider (Holt, Evans, & Madgwick, 2021).

Electron Resist Sensitization : this compound, when used in copolymers with methyl methacrylate, enhances the properties of poly methyl methacrylate (PMMA) electron resists. It increases sensitivity to electrons and x-rays and improves flow temperature and chemical etch resistance (Webb & Hatzakis, 1979).

Adsorption and Desorption in Wetlands : Strontium's behavior in wetlands, including forms like this compound, is significant for understanding hydrogeochemical processes. The study of strontium adsorption and desorption on natural wetland substrates can inform remediation strategies for strontium pollution (Boyer et al., 2018).

Biomedical Applications : Strontium, including compounds like this compound, is crucial in biomedical science. Sr(2+) ions can promote bone growth and inhibit bone resorption, making them valuable in preventing osteoporosis and in bone tissue engineering applications (Bonhomme et al., 2012).

Medical and Analytical Applications : Strontium, including its isotopes, has diverse applications in the biological sciences, from medical uses of radioactive isotopes to stable isotopes as analytical tools in isotope fingerprinting for studying dietary habits, migration patterns, food authentication, and forensic sciences (Coelho et al., 2017).

Bioactive Bone Cement in Vertebroplasty : Strontium-containing hydroxyapatite bioactive bone cement, possibly inclusive of this compound, has been studied for its properties compared to polymethyl methacrylate (PMMA) and hydroxyapatite (HA) bone cements. This cement shows promising results in vertebroplasty procedures for osteoporotic spine fractures (Cheung et al., 2005).

Strontium's Environmental and Health Effects : Understanding strontium's behavior, including compounds like this compound, in the environment and its effects on human health is crucial. While strontium has beneficial applications, its radioactive isotopes, particularly strontium-90, pose significant environmental and health concerns (Höllriegl & München, 2011).

特性

IUPAC Name |

strontium;2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Sr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAHDEYDEWBNGW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

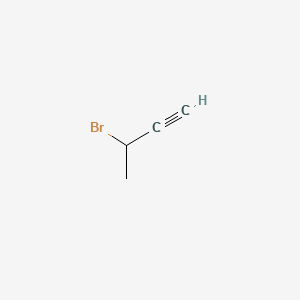

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4Sr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)

![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)